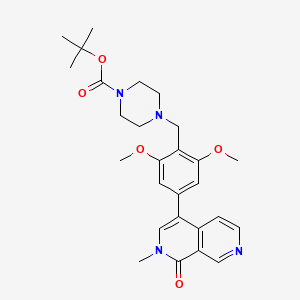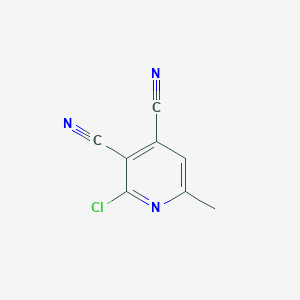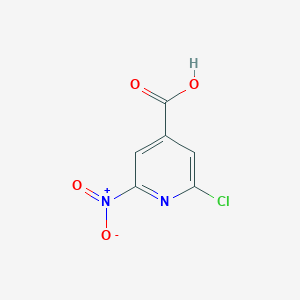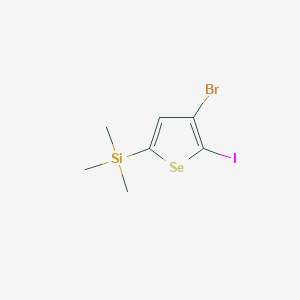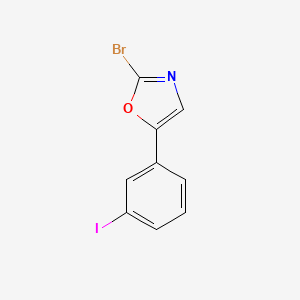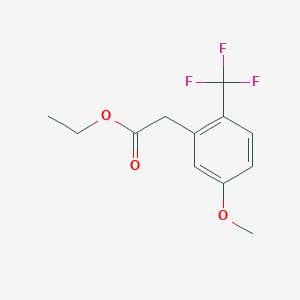
Ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C12H13F3O3 It is a derivative of phenylacetate, characterized by the presence of a trifluoromethyl group and a methoxy group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate typically involves the esterification of 5-methoxy-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 5-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: 5-methoxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(trifluoromethyl)phenylacetate: Lacks the methoxy group, which may result in different chemical and biological properties.
Methyl 5-methoxy-2-(trifluoromethyl)phenylacetate: Similar structure but with a methyl ester instead of an ethyl ester.
5-methoxy-2-(trifluoromethyl)benzoic acid: The carboxylic acid analog of the compound.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H13F3O3 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
ethyl 2-[5-methoxy-2-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C12H13F3O3/c1-3-18-11(16)7-8-6-9(17-2)4-5-10(8)12(13,14)15/h4-6H,3,7H2,1-2H3 |
Clé InChI |
VJLGEFFJRVOJCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=CC(=C1)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)

